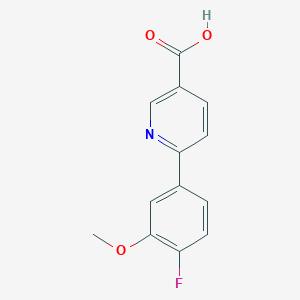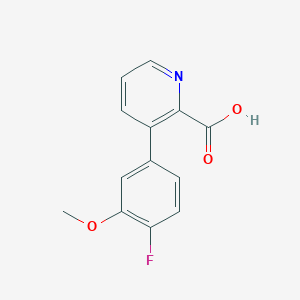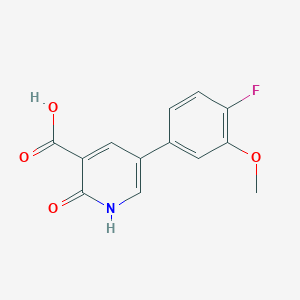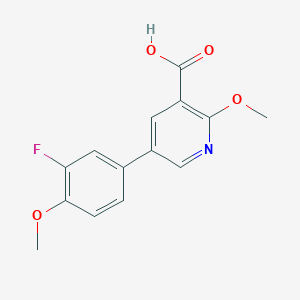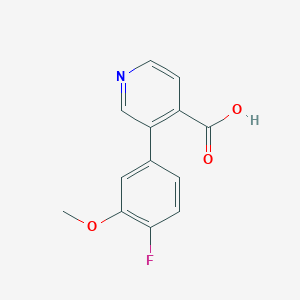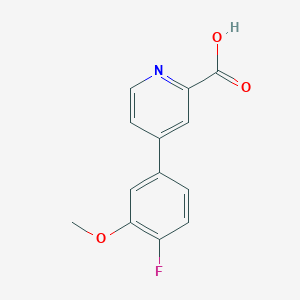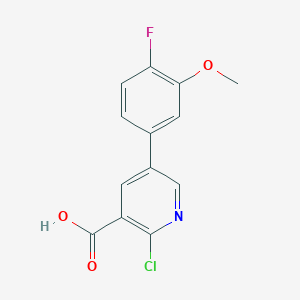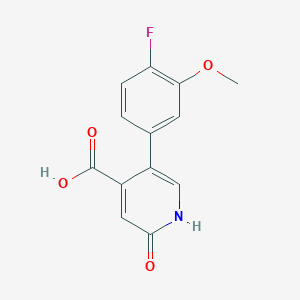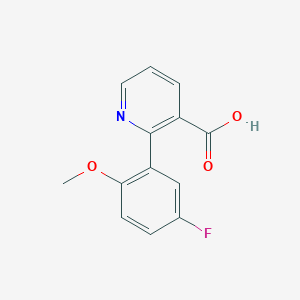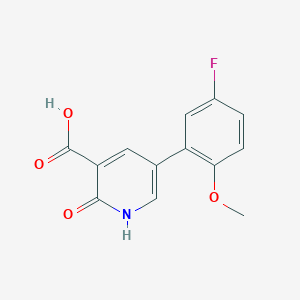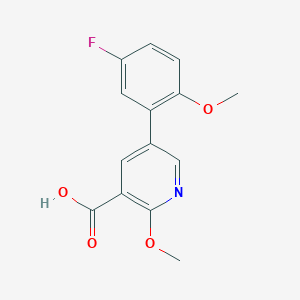
MFCD18317559
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD18317559” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, and medicine. This compound has garnered attention due to its potential in various industrial applications and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317559” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain “this compound” with high purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD18317559” undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent 1] and [agent 2], typically under [specific conditions].
Reduction: Common reducing agents include [agent 3] and [agent 4], typically under [specific conditions].
Substitution: Common reagents include [agent 5] and [agent 6], typically under [specific conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [product 1], while reduction may yield [product 2].
Applications De Recherche Scientifique
“MFCD18317559” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of [specific industrial products].
Mécanisme D'action
The mechanism of action of “MFCD18317559” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [target 1] and modulating [pathway 1]. This interaction leads to [specific biological effect], which is the basis for its applications in medicine and biology.
Comparaison Avec Des Composés Similaires
“MFCD18317559” is unique compared to other similar compounds due to its [specific property]. Similar compounds include:
Compound 1: Known for its [specific property].
Compound 2: Known for its [specific property].
Compound 3: Known for its [specific property].
The uniqueness of “this compound” lies in its ability to [specific unique property], making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-19-12-4-3-9(15)6-10(12)8-5-11(14(17)18)13(20-2)16-7-8/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQOLHRIVIYVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687586 |
Source


|
| Record name | 5-(5-Fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-24-3 |
Source


|
| Record name | 5-(5-Fluoro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

